molecular formula C14H13N3O2 B4023704 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4023704
M. Wt: 255.27 g/mol
InChI Key: DMBRXPFZCNQRBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of substituted phenylamino isoxazolones with triethylamine to give imidazo[1,2-a]pyridines and indoles. Specific substituents like the 4-methylphenyl group have been shown to influence the reaction outcome, leading primarily to the formation of imidazopyridines (Khalafy, Setamdideh, & Dilmaghani, 2002). Another approach involves the cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines with potential antiulcer activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Molecular Structure Analysis

Molecular structure and vibrational energy levels of imidazo[1,5-a]pyridine derivatives have been extensively studied using density functional theory (DFT). These studies, complemented by X-ray diffraction, provide insights into the molecular geometry, bond lengths, and angles, showcasing the compound's structural features (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridines serve as versatile scaffolds for the development of stable N-heterocyclic carbenes and have been explored in various reactions including nucleophilic additions and [3+2]-cycloadditions. These reactions pave the way for the synthesis of fully substituted furans and other complex molecules, highlighting the compound's reactivity and potential for generating diverse chemical structures (Alcarazo et al., 2005).

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridine derivatives, such as thermal stability and luminescence, have been characterized, revealing high thermal stability and distinct luminescence behaviors in the solid state. These properties are significantly influenced by the specific substituents on the imidazo[1,5-a]pyridine core, affecting both the mechanism and color of emission (Shekhovtsov et al., 2023).

properties

IUPAC Name

3-imidazol-1-yl-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-2-4-11(5-3-10)17-13(18)8-12(14(17)19)16-7-6-15-9-16/h2-7,9,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBRXPFZCNQRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 3
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

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